
N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide, also known as CYCLOFO, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2013 by a group of researchers at the University of California, San Francisco. Since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
The mechanism of action of N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide is primarily through its inhibition of the TRPV1 channel. This channel is involved in the transmission of pain signals and the regulation of inflammation. By inhibiting this channel, N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide can reduce pain and inflammation. N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide has also been shown to modulate the activity of other ion channels, such as the voltage-gated sodium channel, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide has been found to reduce pain and inflammation, as well as inhibit the growth of cancer cells. N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide has also been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential as a therapeutic agent for the treatment of drug addiction.
実験室実験の利点と制限
One advantage of using N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide in lab experiments is its potency and selectivity as a TRPV1 inhibitor. This makes it a useful tool for studying the role of TRPV1 in various physiological processes, including pain and inflammation. However, one limitation of using N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide is its relatively short half-life, which may limit its effectiveness in certain experiments.
将来の方向性
There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide. One area of interest is the development of N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide-based analgesic drugs for the treatment of pain and inflammation. Another area of interest is the development of N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide-based adjuvant therapies for cancer treatment. Additionally, further research is needed to determine the potential of N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide as a therapeutic agent for the treatment of drug addiction.
合成法
The synthesis of N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide involves a multi-step process that begins with the reaction of 1-cyanocyclohexane with lithium diisopropylamide (LDA) to form the corresponding lithium salt. This intermediate is then reacted with 6-fluoroindole to produce the desired product, which is subsequently converted to the acetamide derivative using acetic anhydride and pyridine. The final product is obtained after purification using column chromatography.
科学的研究の応用
N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide has been shown to have potential therapeutic applications in various fields of research, including neuroscience, cancer research, and drug addiction studies. In neuroscience, N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide has been found to be a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the regulation of pain and inflammation. This makes N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide a promising candidate for the development of new analgesic drugs.
In cancer research, N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This is believed to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells. N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide has also been shown to enhance the anti-tumor activity of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In drug addiction studies, N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide has been found to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, in animal models. This suggests that N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide may have potential as a therapeutic agent for the treatment of drug addiction.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-13-4-5-14-12(10-20-15(14)9-13)8-16(22)21-17(11-19)6-2-1-3-7-17/h4-5,9-10,20H,1-3,6-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINVECNCWPJLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CC2=CNC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

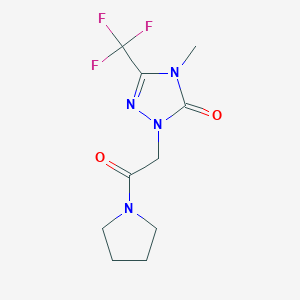
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2874861.png)

![2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate](/img/structure/B2874865.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B2874868.png)


![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874872.png)
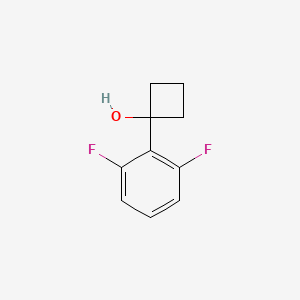
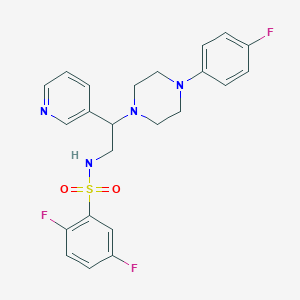
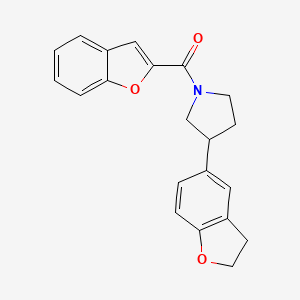
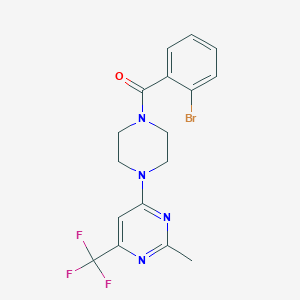

![3-[(2-azepan-1-yl-2-oxoethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2874882.png)